(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one

Catalog No.
S6613723
CAS No.
5328-73-4
M.F
C15H11ClO
M. Wt
242.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one

CAS Number

5328-73-4

Product Name

(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one

IUPAC Name

(E)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

InChI

InChI=1S/C15H11ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H/b10-9+

InChI Key

XBFMSIZYORSEPA-MDZDMXLPSA-N

SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl

Search Strategies for Further Exploration:

While dedicated research on (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one might be scarce, scientific databases can be used to explore broader areas and identify related compounds with documented research applications. Here are some resources and search terms:

  • PubChem: Search for "3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one" or similar structures using the database's structure similarity search function. This might reveal related compounds with documented bioactivity [].
  • ScienceDirect or ACS Publications: Search for articles containing keywords like "chalcones" (a class of compounds this molecule belongs to) and "antibacterial activity" or other relevant biological properties. This can provide insights into the potential applications of similar molecules.

The compound (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one, also known as 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one, is an organic compound characterized by its conjugated system featuring a phenyl group and a chlorinated phenyl substituent. This compound belongs to the class of chalcones, which are known for their diverse biological activities and structural versatility. The presence of the chlorophenyl group enhances its lipophilicity and may influence its biological interactions.

The chemical reactivity of (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one can be attributed to its α,β-unsaturated carbonyl structure, which allows it to participate in various reactions:

  • Michael Addition: This compound can act as an electrophile in Michael addition reactions, where nucleophiles add to the β-carbon of the carbonyl group.
  • Aldol Condensation: Under basic conditions, it may undergo aldol condensation with other carbonyl compounds.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols or other derivatives.
  • Cyclization Reactions: The presence of double bonds allows for potential cyclization reactions leading to various ring structures.

Chalcones, including (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one, exhibit a range of biological activities:

  • Antioxidant Activity: They can scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Effects: Some studies indicate that chalcones possess antibacterial and antifungal properties.
  • Anti-inflammatory Properties: This compound may inhibit pathways involved in inflammation, potentially reducing symptoms associated with inflammatory diseases.
  • Anticancer Activity: Research has shown that certain chalcones can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

The synthesis of (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one typically involves the condensation of appropriate aldehydes and ketones. Common methods include:

  • Claisen-Schmidt Condensation:
    • Reacting 3-chlorobenzaldehyde with acetophenone in the presence of a base (such as sodium hydroxide) leads to the formation of the chalcone.
    • Reaction conditions typically require heating under reflux.
  • Alternative Methods:
    • Microwave-assisted synthesis has been explored for faster reaction times and higher yields.
    • Solvent-free conditions are also being researched to minimize environmental impact.

(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug discovery for treating cancer, inflammation, or infections.
  • Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection and anti-aging.
  • Agriculture: The antimicrobial properties could be harnessed for developing natural pesticides.

Studies on the interactions of (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one with biological targets are crucial for understanding its mechanism of action. Key areas include:

  • Protein Binding Studies: Investigating how this compound binds to specific proteins can reveal its potential therapeutic targets.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit enzymes involved in disease pathways can provide insight into its pharmacological effects.

Research on structure–activity relationships has shown that modifications on the phenolic rings can significantly alter bioactivity and potency, thus guiding further development .

Several compounds share structural similarities with (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-HydroxychalconeHydroxyl group at position 4 on the phenolic ringExhibits strong antioxidant activity
2',4'-DihydroxychalconeTwo hydroxyl groups on different positionsEnhanced solubility and bioactivity
3-(4-Methoxyphenyl)prop-2-en-1-oneMethoxy group substitutionIncreased lipophilicity compared to chlorinated versions
5-Bromo-chalconeBromine substitution at position 5Potentially greater antimicrobial activity

These compounds highlight the structural diversity within chalcones and underscore how variations in substituents can lead to distinct biological activities and applications.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

242.0498427 g/mol

Monoisotopic Mass

242.0498427 g/mol

Heavy Atom Count

17

UNII

9DR6H3L4F7

Dates

Last modified: 11-23-2023

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